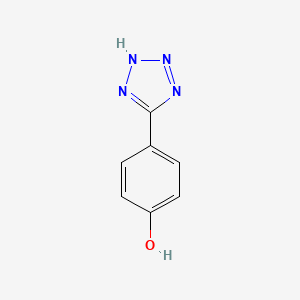

4-(1H-Tetrazol-5-YL)phenol

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It’s worth noting that tetrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial and cytotoxic effects , suggesting they may interact with multiple targets.

Mode of Action

It has been suggested that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of their target proteins . This interaction could potentially alter the function of the protein, leading to the observed biological effects.

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 16215 . It’s also known to be stable under normal temperatures and conditions .

Result of Action

Some tetrazole derivatives have shown potent antibacterial activity and significant cytotoxic effects , suggesting that 4-(1H-Tetrazol-5-YL)phenol may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is stable under normal temperatures and conditions . It’s insoluble in water and only slightly soluble in organic solvents like methanol and ethanol . These properties could potentially affect the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Method 1: One common method involves the reaction of with and in at .

Method 2: Another method uses sodium azide and zinc dibromide in water at 140°C for 24 hours .

Industrial Production Methods:

- Industrial production methods for 4-(1H-Tetrazol-5-YL)phenol are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-(1H-Tetrazol-5-YL)phenol can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

- The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Applications De Recherche Scientifique

Chemistry:

- 4-(1H-Tetrazol-5-YL)phenol is used as a building block in the synthesis of more complex heterocyclic compounds .

Biology:

- It has potential applications in the development of biologically active molecules, including pharmaceuticals .

Medicine:

- The compound is being explored for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents .

Industry:

Comparaison Avec Des Composés Similaires

- 2-(1H-Tetrazol-5-YL)phenol

- 3-(1H-Tetrazol-5-YL)phenol

- 5-(4-Chlorophenyl)-1H-tetrazole

Comparison:

- 4-(1H-Tetrazol-5-YL)phenol is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the position of the tetrazole ring on the phenol can affect its electronic properties and, consequently, its behavior in chemical reactions .

Activité Biologique

4-(1H-Tetrazol-5-YL)phenol is a compound that belongs to the tetrazole class of heterocycles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties. Additionally, it includes relevant data tables and case studies that illustrate the compound's potential applications in medicine.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C_7H_7N_5O

- Molecular Weight: 162.15 g/mol

- CAS Number: 51517-88-5

The compound features a phenolic structure substituted with a tetrazole ring at the para position, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: Tetrazole derivatives can form hydrogen bonds with amino acids in the active sites of target proteins, influencing enzymatic activities.

- Interaction with Microbial Targets: The compound may disrupt microbial growth by inhibiting enzymes critical for bacterial survival or by interfering with cell wall synthesis .

- Metabolic Pathways: It has been suggested that tetrazolic compounds can form β-glucuronides, which may play a role in their pharmacokinetics and bioavailability.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 14 | 75 |

| Pseudomonas aeruginosa | 10 | 200 |

These results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it possesses moderate antifungal effects against common pathogenic fungi.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 13 | 80 |

| Aspergillus flavus | 11 | 150 |

These findings suggest potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent research has indicated that tetrazole derivatives, including this compound, may exhibit anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case studies have reported that certain derivatives show cytotoxic effects on various cancer cell lines:

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These results highlight the compound's potential as a lead molecule in cancer therapy development .

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNYWFHZFXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419945, DTXSID50901154 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-88-5 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(1H-Tetrazol-5-YL)phenol contribute to the formation of MOFs and what are the resulting structural features?

A: this compound acts as an organic ligand in the synthesis of MOFs. The tetrazole and phenol groups within its structure can coordinate with metal ions, facilitating the formation of intricate network structures [, ]. The specific coordination modes and resulting MOF architectures are influenced by factors such as:

- Choice of metal salt: Different metal ions exhibit varying coordination preferences, leading to distinct framework topologies. For instance, Pb(II) ions with this compound resulted in a 3D MOF with a unique network structure [], while complexes with Zn, Ag, Co, and Cu showcased diverse structures ranging from 3D frameworks to 0D discrete structures [].

- In-situ modifications: The use of in-situ nitration during synthesis, employing nitrate salts as nitration reagents, can introduce nitro groups onto the this compound ligand. This modification can significantly alter its coordination behavior and lead to different MOF structures [].

Q2: What are the potential applications of MOFs synthesized with this compound and its derivatives?

A2: The research highlights two promising applications:

- Luminescent sensors: MOFs incorporating this compound derivatives, particularly the Pb(II) based MOF, exhibit strong luminescence. This property makes them suitable for detecting nitroaromatic explosives (NACs) and Fe3+ ions through fluorescence quenching mechanisms []. The high selectivity and sensitivity observed, along with the potential for regeneration, position these MOFs as promising candidates for environmental monitoring and security applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.